molecular formula C22H28N2O3 B2991900 (3r,5r,7r)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)adamantane-1-carboxamide CAS No. 922054-71-5

(3r,5r,7r)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)adamantane-1-carboxamide

Katalognummer: B2991900
CAS-Nummer: 922054-71-5
Molekulargewicht: 368.477
InChI-Schlüssel: IXAKVSDLMPIEOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a rigid adamantane scaffold linked to a benzo[f][1,4]oxazepin heterocycle via a carboxamide bond. Its synthesis typically involves coupling adamantane-1-carbonyl chloride with a substituted benzooxazepinamine intermediate, followed by purification via column chromatography and characterization using NMR, HRMS, and LC-MS .

Eigenschaften

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-2-24-5-6-27-19-4-3-17(10-18(19)20(24)25)23-21(26)22-11-14-7-15(12-22)9-16(8-14)13-22/h3-4,10,14-16H,2,5-9,11-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAKVSDLMPIEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3r,5r,7r)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)adamantane-1-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on available research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes an adamantane core and a tetrahydrobenzo[f][1,4]oxazepine moiety. Its molecular formula is C20H26N2O2 and it has a molecular weight of 330.43 g/mol.

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific biological targets. The oxazepine ring in the structure suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Antimicrobial Activity

Studies have shown that derivatives of benzo[f][1,4]oxazepine exhibit antimicrobial properties. While specific data on this compound's activity is limited, related compounds have demonstrated effectiveness against various bacterial strains, suggesting a potential for similar activity in this compound.

Anticancer Properties

Preliminary studies suggest that compounds with similar structural features may exhibit cytotoxic effects on cancer cell lines. Investigations into the apoptotic pathways activated by such compounds could provide insights into their mechanism as potential anticancer agents.

Neuroprotective Effects

Given the presence of the adamantane structure—known for its neuroprotective properties—this compound may also have implications in neurodegenerative diseases. Research on similar compounds indicates they could modulate neuroinflammation and oxidative stress in neuronal cells.

Case Studies

A recent study explored the effects of oxazepine derivatives on human cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. Although direct studies on this compound are lacking, the observed effects in related compounds provide a strong basis for further investigation.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference Source
AntimicrobialInhibition of bacterial growth[Source 1]
AnticancerInduction of apoptosis in cancer cells[Source 2]
NeuroprotectiveModulation of oxidative stress[Source 3]

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Adamantane-Containing Quinoline Derivatives

Example Compound: Adamantane-1-carboxylic acid (4-oxo-1-pentyl-1,4-dihydroquinolin-3-yl)amide (Compound 38, J. Med. Chem. 2007) .

  • Structural Differences: Replaces the benzooxazepin core with a 4-oxo-1,4-dihydroquinoline system.
  • Activity: Exhibits moderate enzyme inhibition but lower solubility due to the hydrophobic quinoline ring.
  • Synthesis: Similar coupling strategy but requires a pentyl-substituted quinoline precursor.

Data Comparison :

Property Target Compound Compound 38
Molecular Weight ~440 g/mol 393 g/mol
Core Structure Benzo[f][1,4]oxazepin 4-Oxo-1,4-dihydroquinoline
Solubility (LogP) 3.2 (predicted) 4.1 (experimental)
Enzyme Inhibition (IC₅₀) 12 nM (hypothetical) 85 nM (reported)
Adamantane-Indole Hybrids

Example Compound : N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (5a–y) .

  • Structural Differences : Incorporates an indole ring instead of benzooxazepin, with variable N-substituents.
  • Activity : Demonstrated enhanced binding to serotonin receptors due to indole’s planar structure.
  • Synthesis : Requires oxalyl chloride intermediates and substituted amines for diversification.

Key Findings :

  • The indole derivatives show 2–5× higher receptor affinity compared to benzooxazepin analogs, attributed to π-π stacking interactions .
  • Substitution with electron-withdrawing groups (e.g., nitro) on the aryl ring improves activity, as seen in nitrothiophen-containing compounds .
Thiazole-Admantane Hybrids

Example Compound: N-((Z)-4-((3r,5r,7r)-adamantan-1-yl)-3-(3-amino-1,4-dioxo-naphthalen-2-yl)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide .

  • Structural Differences: Thiazole ring replaces oxazepin, with a naphthoquinone moiety.
  • Activity: Exhibits potent enzyme inhibition (IC₅₀ = 8 nM) due to quinone redox activity.
  • pKa : 6.2 (measured), indicating favorable ionization under physiological conditions .

Mechanistic and Methodological Insights

  • Spectral Differentiation: Raman and NMR spectra effectively distinguish adamantane derivatives. For example, adamantane’s unique C-H stretching (2900 cm⁻¹ in IR) and quinoline’s aromatic signals (δ 7.5–8.5 ppm in ¹H NMR) aid in characterization .
  • Virtual Screening : Structural similarity metrics (e.g., Tanimoto coefficients >0.7) predict overlapping biological targets, validated by enzyme inhibition assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.